Cas no 2060051-19-4 (3-(3-chlorophenyl)-4-propylpyrrolidine)

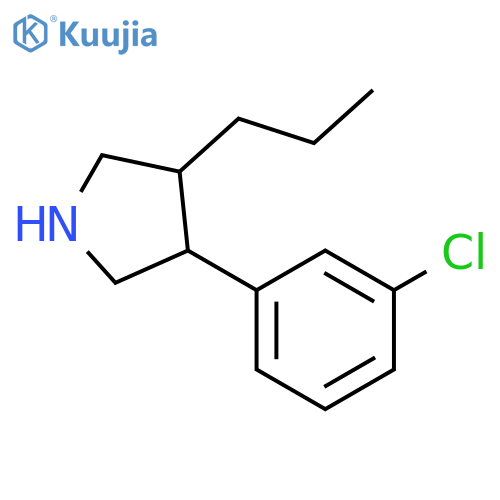

2060051-19-4 structure

商品名:3-(3-chlorophenyl)-4-propylpyrrolidine

CAS番号:2060051-19-4

MF:C13H18ClN

メガワット:223.741722583771

MDL:MFCD30486839

CID:5222360

PubChem ID:137702887

3-(3-chlorophenyl)-4-propylpyrrolidine 化学的及び物理的性質

名前と識別子

-

- Pyrrolidine, 3-(3-chlorophenyl)-4-propyl-

- 3-(3-chlorophenyl)-4-propylpyrrolidine

-

- MDL: MFCD30486839

- インチ: 1S/C13H18ClN/c1-2-4-11-8-15-9-13(11)10-5-3-6-12(14)7-10/h3,5-7,11,13,15H,2,4,8-9H2,1H3

- InChIKey: LZWHRYWTICDSQE-UHFFFAOYSA-N

- ほほえんだ: N1CC(CCC)C(C2=CC=CC(Cl)=C2)C1

3-(3-chlorophenyl)-4-propylpyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-331104-0.05g |

3-(3-chlorophenyl)-4-propylpyrrolidine |

2060051-19-4 | 0.05g |

$983.0 | 2023-09-04 | ||

| Enamine | EN300-331104-5.0g |

3-(3-chlorophenyl)-4-propylpyrrolidine |

2060051-19-4 | 5.0g |

$3396.0 | 2023-02-23 | ||

| Enamine | EN300-331104-10g |

3-(3-chlorophenyl)-4-propylpyrrolidine |

2060051-19-4 | 10g |

$5037.0 | 2023-09-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01089639-1g |

3-(3-Chlorophenyl)-4-propylpyrrolidine |

2060051-19-4 | 95% | 1g |

¥5873.0 | 2023-03-11 | |

| Enamine | EN300-331104-1.0g |

3-(3-chlorophenyl)-4-propylpyrrolidine |

2060051-19-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-331104-0.25g |

3-(3-chlorophenyl)-4-propylpyrrolidine |

2060051-19-4 | 0.25g |

$1078.0 | 2023-09-04 | ||

| Enamine | EN300-331104-0.5g |

3-(3-chlorophenyl)-4-propylpyrrolidine |

2060051-19-4 | 0.5g |

$1124.0 | 2023-09-04 | ||

| Enamine | EN300-331104-2.5g |

3-(3-chlorophenyl)-4-propylpyrrolidine |

2060051-19-4 | 2.5g |

$2295.0 | 2023-09-04 | ||

| Enamine | EN300-331104-10.0g |

3-(3-chlorophenyl)-4-propylpyrrolidine |

2060051-19-4 | 10.0g |

$5037.0 | 2023-02-23 | ||

| Enamine | EN300-331104-0.1g |

3-(3-chlorophenyl)-4-propylpyrrolidine |

2060051-19-4 | 0.1g |

$1031.0 | 2023-09-04 |

3-(3-chlorophenyl)-4-propylpyrrolidine 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

2060051-19-4 (3-(3-chlorophenyl)-4-propylpyrrolidine) 関連製品

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量